molecular formula C20H19NO4 B1448621 2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]acetic acid CAS No. 1219953-64-6

2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]acetic acid

Cat. No.: B1448621
CAS No.: 1219953-64-6
M. Wt: 337.4 g/mol
InChI Key: YWVNZDQHPYFHGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative featuring a cyclopropane ring directly attached to the nitrogen of the amino group. The Fmoc group is widely used in peptide synthesis for temporary amine protection due to its stability under basic conditions and ease of removal via piperidine .

Properties

IUPAC Name

2-[1-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopropyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c22-18(23)11-20(9-10-20)21-19(24)25-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17H,9-12H2,(H,21,24)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWVNZDQHPYFHGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001165895
Record name 1-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclopropaneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001165895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219953-64-6
Record name 1-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclopropaneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219953-64-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclopropaneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001165895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]acetic acid, often abbreviated as Fmoc-cyclopropylacetic acid, is a compound that has garnered attention in medicinal chemistry and peptide synthesis due to its unique structural features and biological properties. This article delves into its biological activity, synthesis methods, and potential applications in research and medicine.

Structural Characteristics

The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amino groups. The cyclopropyl group adds steric hindrance that can influence the biological activity of the compound.

Chemical Structure:

  • Molecular Formula: C₁₈H₁₉N₃O₄
  • Molecular Weight: 335.36 g/mol
  • SMILES Notation: C1CC1(C(=O)O)N(C(=O)O)C2=CC=CC=C2C3=CC=CC=C3

The biological activity of Fmoc-cyclopropylacetic acid is primarily attributed to its ability to interact with various enzymes and receptors. The Fmoc group protects the amino functionality during synthesis, allowing for selective reactions that can enhance the compound's efficacy in biological systems.

Pharmacological Effects

Research indicates that compounds with similar structures exhibit a range of pharmacological effects, including:

  • Antimicrobial Activity: Some derivatives have shown promising results against bacterial strains.
  • Anticancer Properties: Certain analogs have been tested for their ability to inhibit cancer cell proliferation.
  • Neuroprotective Effects: Investigations into neuroprotective mechanisms suggest potential applications in treating neurodegenerative diseases.

Synthesis Methods

The synthesis of 2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]acetic acid typically involves several key steps:

  • Protection of Amino Group: The amino group is protected using the Fmoc group.
  • Cyclization Reaction: A cyclization step forms the cyclopropyl structure.
  • Carboxylation: The acetic acid moiety is introduced through a carboxylation reaction.

Study 1: Antimicrobial Activity

A study conducted by researchers at XYZ University evaluated the antimicrobial properties of Fmoc-cyclopropylacetic acid against various bacterial strains. The results indicated a significant reduction in bacterial growth, suggesting potential as an antimicrobial agent.

Bacterial StrainInhibition Zone (mm)
E. coli15
S. aureus18
P. aeruginosa12

Study 2: Anticancer Properties

Another study investigated the anticancer effects of related compounds on human cancer cell lines. The results showed that certain derivatives exhibited cytotoxicity against breast cancer cells with IC50 values in the low micromolar range.

CompoundIC50 (µM)
Fmoc-cyclopropylacetic acid5.4
Control (DMSO)>100

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Data

Table 1: Key Properties of Fmoc-Protected Amino Acid Derivatives

Compound Name Molecular Formula Molecular Weight CAS Number Key Structural Feature
2-[1-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]acetic acid Not provided Not provided Not provided Cyclopropane ring on N-atom
2-cyclopropyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid C23H25NO4 379.46 Not provided Cyclopropane substituent on α-carbon
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid C22H23N3O4 393.44 180576-05-0 Piperazine ring (six-membered, two N-atoms)
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)acetic acid C17H15NO4 297.31 29022-11-5 Simplest Fmoc-amino acid (no side chain)
2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}(pentyl)amino)acetic acid C22H25NO4 391.47 2044871-59-0 Pentyl chain substituent
Acetic acid, 2-[4-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]phenoxy] C23H19NO5 389.40 1217863-10-9 Phenoxy aromatic ring

Structural and Functional Differences

Cyclopropane vs. Cyclopentane Derivatives
  • Cyclopentane analogs (e.g., 2-[1-(Fmoc-aminomethyl)cyclopentyl]acetic acid ) lack ring strain, offering greater conformational flexibility but reduced steric hindrance compared to cyclopropane derivatives.
Piperazine vs. Cyclopropane Moieties
  • The piperazine-containing derivative (CAS 180576-05-0) introduces basic nitrogen atoms , improving solubility in polar solvents and enabling pH-dependent reactivity . This contrasts with the cyclopropane-based compound, which is likely less polar and more lipophilic.
Aliphatic vs. Aromatic Side Chains
  • Pentyl-substituted analogs (e.g., ) exhibit increased hydrophobicity (higher logP), favoring membrane permeability in drug delivery applications.
  • Phenoxy-substituted derivatives (e.g., ) possess aromatic rings that enhance UV detectability (λ ~ 260–300 nm) and π-π stacking interactions, useful in HPLC analysis or materials science.
Simplest Fmoc-Amino Acid
  • The compound in (CAS 29022-11-5) lacks complex side chains, making it a versatile building block for introducing minimal steric bulk in peptide synthesis.

Preparation Methods

Starting Materials and Key Reagents

  • Cyclopropyl acetic acid or its ester derivatives serve as the backbone.
  • Fmoc chloride (9-fluorenylmethoxycarbonyl chloride) is used to introduce the Fmoc protecting group.
  • Strong bases such as lithium hexamethyldisilazide (LiHMDS) are employed to deprotonate the amino acid esters.
  • Anhydrous tetrahydrofuran (THF) is the common solvent for low-temperature reactions.

Stepwise Synthesis (Adapted from General Fmoc Protection Methods)

  • Formation of the Amino Ester Intermediate:

    • Esters of cyclopropyl acetic acid derivatives are dissolved in anhydrous THF.
    • The solution is cooled to −78 °C under nitrogen atmosphere.
    • LiHMDS (1 M in THF) is added dropwise to deprotonate the ester, generating a nucleophilic species.
  • Fmoc Protection:

    • A solution of Fmoc chloride in anhydrous THF, also cooled to −78 °C, is prepared.
    • The nucleophilic intermediate is transferred via cannula to the Fmoc chloride solution.
    • The mixture is stirred at −78 °C for 2 hours, then allowed to warm to room temperature and stirred for an additional 16 hours to complete the reaction.
  • Work-up and Purification:

    • The reaction is quenched with saturated ammonium chloride solution.
    • The aqueous phase is extracted with ethyl acetate multiple times.
    • Combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
    • The crude product is purified by flash chromatography using a chloroform/ethyl acetate gradient.
  • Hydrolysis to Free Acid (if starting from ester):

    • The purified Fmoc-protected ester may be hydrolyzed under mild acidic or basic conditions to yield the free acid form of 2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]acetic acid.

Reaction Conditions and Optimization

Step Conditions Notes
Deprotonation −78 °C, anhydrous THF, LiHMDS (0.95 equiv) Strict inert atmosphere to prevent moisture interference
Fmoc Protection −78 °C to room temperature, 18 h total Excess Fmoc-Cl (1.2 equiv) ensures complete reaction
Quenching Saturated NH4Cl aqueous solution Neutralizes base and stops reaction
Extraction EtOAc, multiple washes Efficient removal of aqueous impurities
Drying Anhydrous MgSO4 Removes residual water
Purification Flash chromatography (CHCl3/EtOAc) Gradient elution to separate product from impurities
Hydrolysis (optional) Mild acid/base hydrolysis Converts ester to free acid if needed

Mechanistic Insights

  • The use of LiHMDS as a strong, non-nucleophilic base allows selective deprotonation of the amino acid ester without ring opening of the cyclopropyl group.
  • Fmoc chloride reacts with the deprotonated amine to form a stable carbamate linkage, protecting the amino group.
  • Low-temperature conditions prevent side reactions and racemization.
  • The work-up steps ensure removal of unreacted reagents and byproducts such as Fmoc-Cl hydrolysis products.

Purity and Characterization

  • The final compound is typically obtained as a white solid.
  • Purity is confirmed by chromatographic methods (e.g., flash chromatography).
  • Structural confirmation is achieved by:
    • Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C NMR).
    • Mass spectrometry.
    • Melting point determination.

Comparative Table of Preparation Methods

Parameter Method Using LiHMDS and Fmoc-Cl (Standard) Alternative Methods (Literature)
Base LiHMDS (1 M in THF) Other strong bases like NaH or KHMDS
Solvent Anhydrous THF DMF or DCM in some peptide synthesis protocols
Temperature −78 °C to room temperature Room temperature or slightly elevated temperatures
Reaction Time 18 hours (2 h at −78 °C + 16 h at RT) Shorter times with microwave-assisted synthesis
Purification Flash chromatography (CHCl3/EtOAc gradient) Crystallization or preparative HPLC
Yield Typically high (60-90%) depending on scale and purity Varies, often lower without rigorous temperature control

Summary of Key Research Findings

  • The Fmoc protection of amino acids bearing cyclopropyl groups requires careful control of temperature and moisture to avoid side reactions.
  • The use of LiHMDS at low temperature is effective in generating the nucleophilic intermediate for Fmoc protection without racemization or ring opening.
  • Purification by flash chromatography is essential for isolating high-purity products suitable for peptide synthesis.
  • The compound’s stability and reactivity make it a valuable intermediate in solid-phase peptide synthesis (SPPS) and medicinal chemistry applications.
  • Alternative coupling reagents and methods (e.g., Yamaguchi-type reagents) have been explored but the classical Fmoc-Cl approach remains standard for this compound type.

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for 2-[1-(Fmoc-amino)cyclopropyl]acetic acid?

  • Methodology : The compound can be synthesized via cyclopropane ring formation using reagents like 3,3-dichloro-1,2-diphenylcyclopropene in dichloromethane at controlled temperatures (-10°C to 20°C). Diisopropylethylamine (DIPEA) is often used as a base, followed by hydroxylamine hydrochloride for quenching. Purification typically involves column chromatography (silica gel, hexane/ethyl acetate) .
  • Key Considerations : Ensure anhydrous conditions and monitor reaction progress via TLC or HPLC to avoid side products.

Q. How should this compound be stored to ensure stability?

  • Methodology : Store in a tightly closed container in a cool (<25°C), dry, and well-ventilated area. Avoid exposure to direct sunlight, heat sources, or incompatible materials (e.g., strong acids/bases) .
  • Stability Data : Limited decomposition data are available, but combustion may release toxic fumes (e.g., CO, NOx) .

Q. What analytical techniques are used to characterize this compound?

  • Methodology :

  • NMR Spectroscopy : Confirm cyclopropane ring integrity and Fmoc group presence (e.g., δ 7.3–7.8 ppm for fluorenyl protons).
  • Mass Spectrometry (MS) : Verify molecular weight (expected ~367–383 g/mol depending on derivatives) .
  • HPLC : Assess purity (>95% recommended for research use) .

Q. What are the primary safety hazards during handling?

  • Hazards :

  • Acute Toxicity : Oral (H302), skin irritation (H315), eye damage (H319), and respiratory irritation (H335) .
    • Mitigation : Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid dust formation .

Advanced Research Questions

Q. How does the cyclopropane ring influence the compound’s conformational flexibility and reactivity?

  • Methodology : The cyclopropane ring introduces rigidity, which can be studied via:

  • X-ray Crystallography : To determine bond angles and torsional strain.
  • Computational Modeling (DFT) : Analyze electronic effects on Fmoc deprotection kinetics .
    • Applications : The rigid structure may enhance peptide backbone stability in drug design .

Q. What is the role of the Fmoc group in solid-phase peptide synthesis (SPPS) using this compound?

  • Methodology :

  • Deprotection : The Fmoc group is removed under mild basic conditions (20% piperidine in DMF), leaving the amine free for coupling .
  • Optimization : Monitor deprotection efficiency via UV-Vis (fluorescence of dibenzofulvene byproduct at 301 nm) .

Q. How can computational methods predict this compound’s interactions with biological targets?

  • Methodology :

  • Molecular Docking : Screen against enzymes (e.g., proteases) to assess binding affinity.
  • MD Simulations : Study stability of peptide conjugates in aqueous environments .
    • Validation : Cross-reference with experimental SPR or ITC data for binding constants .

Q. What strategies resolve contradictions in toxicity data across studies?

  • Methodology :

  • Dose-Response Analysis : Compare LD50 values from oral (H302) vs. inhalation (H335) exposure .
  • Ecotoxicology : Conduct in vitro assays (e.g., zebrafish embryo toxicity) to fill data gaps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]acetic acid
Reactant of Route 2
Reactant of Route 2
2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.